molecular formula C16H11Cl2N B8577912 2,4-Dichloro-3-(2-methylphenyl)quinoline CAS No. 89090-28-8

2,4-Dichloro-3-(2-methylphenyl)quinoline

Cat. No.: B8577912
CAS No.: 89090-28-8
M. Wt: 288.2 g/mol
InChI Key: OPOZKNSOYMQBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-3-(2-methylphenyl)quinoline is a halogenated quinoline derivative characterized by chlorine substituents at positions 2 and 4 of the quinoline core and a 2-methylphenyl group at position 3. The dichloro substitution pattern and aryl group at position 3 are structurally similar to bioactive 2,4-diarylquinolines (e.g., antitubercular and anticancer agents) discussed in and . Its molecular weight is estimated at ~290.0 g/mol (calculated for C₁₆H₁₂Cl₂N), with increased lipophilicity due to the hydrophobic 2-methylphenyl group, which may enhance membrane permeability compared to polar analogs .

Properties

CAS No.

89090-28-8

Molecular Formula

C16H11Cl2N

Molecular Weight

288.2 g/mol

IUPAC Name

2,4-dichloro-3-(2-methylphenyl)quinoline

InChI

InChI=1S/C16H11Cl2N/c1-10-6-2-3-7-11(10)14-15(17)12-8-4-5-9-13(12)19-16(14)18/h2-9H,1H3

InChI Key

OPOZKNSOYMQBJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=C(C3=CC=CC=C3N=C2Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Quinoline derivatives with halogen and aryl substituents exhibit diverse biological activities and physicochemical properties. Below is a structured comparison of 2,4-Dichloro-3-(2-methylphenyl)quinoline with structurally related compounds:

Table 1: Structural and Functional Comparison of Selected Quinoline Derivatives

Compound Name Substituents (Positions) Molecular Weight (g/mol) Synthesis Method Key Biological Activities/Properties References
This compound 2-Cl, 4-Cl, 3-(2-methylphenyl) ~290.0 Likely Pd-catalyzed coupling or POCl₃ cyclization Inferred: Enhanced lipophilicity, potential kinase inhibition
4-Chloro-3-(4-fluorophenyl)-2-phenylquinoline (2e) 4-Cl, 3-(4-F-C₆H₄), 2-Ph 334.08 Suzuki coupling (Pd(PPh₃)₄, K₂CO₃, DMF) Antifungal, kinase inhibition (docking studies)
2-(4-Chlorophenyl)-4-(3,4-dimethoxyphenyl)-6-methoxy-3-methylquinoline 2-Cl, 4-(3,4-(OCH₃)₂-C₆H₃), 3-CH₃, 6-OCH₃ 423.50 Povarov cycloaddition/microwave aromatization Anticancer, antitubercular (Lipinski-compliant)
2-Chloro-4-methyl-3-phenylquinoline 2-Cl, 4-CH₃, 3-Ph 253.73 Unspecified (commercial analogs available) Not reported
4-Chloro-2-(3-chloro-4-methylphenyl)quinoline 4-Cl, 2-(3-Cl-4-CH₃-C₆H₃) 288.18 Pd-mediated cross-coupling Not reported

Key Observations:

The 2-methylphenyl group increases lipophilicity (logP ~4.2 estimated), favoring membrane permeability over polar derivatives like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)quinoline (logP ~3.1) .

Synthetic Routes: The target compound may be synthesized via POCl₃-mediated cyclization (as in ) or Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura in ) . Microwave-assisted methods () improve yields (e.g., 89% for 2,4-diarylquinolines) compared to conventional heating .

Biological Activity Trends: Diarylquinolines (e.g., ) show broad-spectrum activity against tuberculosis and cancer, linked to their ability to intercalate DNA or inhibit kinases like EGFR/FAK . Halogenation (Cl/F) at positions 2 and 4 correlates with enhanced binding to hydrophobic enzyme pockets, as seen in docking studies () .

Drug-Likeness: Lipinski’s rule compliance (e.g., molecular weight <500, logP <5) is observed in analogs like 2-(4-chlorophenyl)-4-(3,4-dimethoxyphenyl)quinoline, making them viable drug candidates . The target compound’s higher logP may limit solubility but improve blood-brain barrier penetration.

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